2-Bromo-6-(fluoromethyl)pyridine
Overview
Description
2-Bromo-6-(fluoromethyl)pyridine is a chemical compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by bromine and fluoromethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(fluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is reacted with this compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Scientific Research Applications
2-Bromo-6-(fluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(fluoromethyl)pyridine depends on its specific applicationIts molecular targets and pathways are determined by the nature of the reactions it undergoes and the products formed .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine: Similar in structure but lacks the fluoromethyl group.
2-Bromopyridine: Lacks both the fluorine and fluoromethyl groups.
6-Fluoromethylpyridine: Lacks the bromine atom.
Uniqueness
2-Bromo-6-(fluoromethyl)pyridine is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct reactivity and properties. This dual substitution pattern allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Biological Activity
2-Bromo-6-(fluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluoromethyl substituents, which can significantly influence its reactivity and biological interactions. The following sections detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6BrF
- Molecular Weight : 195.03 g/mol
- Structure :
- The compound consists of a pyridine ring substituted with a bromine atom at the 2-position and a fluoromethyl group at the 6-position.
Antimicrobial Activity
Research has demonstrated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
- Minimum Inhibitory Concentration (MIC) :
Antifungal Activity
The compound also shows promise against fungal pathogens. Certain pyridine derivatives have been reported to possess antifungal activity comparable to established antifungal agents like fluconazole.
- Case Study :
- A related study found that specific pyridine derivatives exhibited antifungal activity with MIC values significantly lower than those of traditional antifungal treatments .
Antichlamydial Activity
This compound and its analogs have been evaluated for their antichlamydial properties, showing selective activity against Chlamydia species. This highlights the potential for developing targeted therapies for infections caused by this pathogen.
- Research Findings :
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Pathways :
- The presence of halogen substituents may enhance the compound's ability to interact with key enzymes involved in microbial metabolism.
-
Disruption of Cell Membrane Integrity :
- Similar compounds have been shown to compromise cell membrane integrity, leading to cell lysis in susceptible organisms.
- Interference with Nucleic Acid Synthesis :
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is highly dependent on their chemical structure. Variations in substitution patterns can lead to significant differences in potency and selectivity.
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Bromine and fluoromethyl substituents | Enhanced electrophilicity |
2-Bromo-5-(fluoromethyl)pyridine | Different substitution pattern | Altered biological activity |
2-Bromo-4-(fluoromethyl)pyridine | Positioning effects on reactivity | Varying antimicrobial efficacy |
Properties
IUPAC Name |
2-bromo-6-(fluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBHDMWFFSTJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437157 | |
Record name | 2-bromo-6-(fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-22-5 | |
Record name | 2-bromo-6-(fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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